Triethoxyamine

Descripción general

Descripción

Triethylamine is an organic compound with the molecular formula N(CH2CH3)3, commonly abbreviated as Et3N . It is a colorless volatile liquid with a strong fishy odor reminiscent of ammonia . In organic chemistry, it is often used as a base .

Synthesis Analysis

Triethylamine is prepared by the alkylation of ammonia with ethanol . The reaction can be represented as follows: NH3 + 3 C2H5OH → N(C2H5)3 + 3 H2O . Other methods of production include reacting ammonia with ethanol, N,N-diethylacetamide with lithium aluminum hydride, ethyl chloride with ammonia under heat and pressure, and gas-phase catalytic hydrogenation of acetonitrile .

Molecular Structure Analysis

The Triethylamine molecule contains a total of 21 bonds. There are 6 non-H bonds, 3 rotatable bonds, and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

Triethylamine reacts with organic and inorganic acids, alkyl halides, and epoxides to form quaternary ammonium salts . It also reacts exothermically with maleic anhydride above 150°C, generating heat and potentially posing fire hazards .

Physical and Chemical Properties Analysis

Triethylamine is a colorless, unpleasant-smelling, inflammable liquid . It has a density of 0.7255 g/mL, a melting point of -114.70 °C, and a boiling point of 88.6 to 89.8 °C . It is miscible with water and organic solvents .

Aplicaciones Científicas De Investigación

1. Antidepressant Drug Research

Triethoxyamine, often related to its derivative fluoxetine, has been extensively studied in the context of antidepressant drug research. Fluoxetine, a selective serotonin uptake inhibitor, has been subject to a vast amount of scientific research exploring its effectiveness in treating depression and obsessive-compulsive disorders. The studies delve into the biochemical interactions and effects of fluoxetine in various in vitro assays, animal studies, and clinical settings, highlighting its potential in treating psychiatric disorders (Wong et al., 1995).

2. Chemotherapy for Wilson Disease

Triethylenetetramine, chemically related to this compound, has been shown to be an effective treatment for Wilson Disease, a genetic disorder leading to copper accumulation in the body. The compound has been employed as a chelator to reduce copper levels, thereby mitigating the disease's effects. Furthermore, triethylenetetramine has gained attention for its potential in treating cardiomyopathy associated with diabetes and as an inhibitor of angiogenesis, expanding its application scope beyond Wilson Disease (Roberts, 2019).

3. Cosmetic and Industrial Applications

Triethanolamine, a compound structurally similar to this compound, has been utilized in the formulation of emulsifiers, thickeners, wetting agents, detergents, and alkalinizing agents in cosmetics. Its application extends to various industrial products like household cleaning agents, textiles, herbicides, pharmaceutical ointments, and more. The compound's widespread use in consumer products and potential conversion to the carcinogen N-nitrosodiethanolamine has prompted extensive toxicological studies to ensure safe usage (National Toxicology Program, 1999).

4. Environmental Impact Studies

Studies on the environmental impact of surfactants, including those related to this compound, have been conducted to assess their toxicities and effects on aquatic organisms. These studies are crucial for understanding the ecological consequences of these chemicals, especially concerning oxidative stress and cholinesterase activity in aquatic animals like planarians (Li, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Recent research has focused on the role of trimethylamine N-oxide (TMAO), a metabolite of triethylamine, in various diseases. Elevated serum levels of TMAO have been associated with increased risk of cardiovascular disease . Future research could focus on the deleterious and beneficial molecular effects of TMAO in metabolic disease .

Propiedades

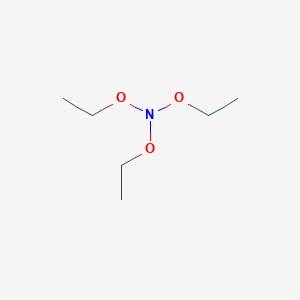

IUPAC Name |

(diethoxyamino)oxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSIZMPQSZKECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560750 | |

| Record name | Triethoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69914-53-0 | |

| Record name | Triethoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

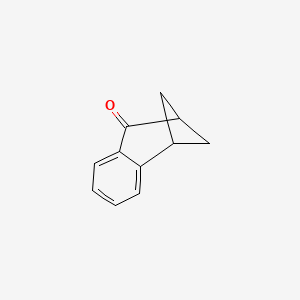

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

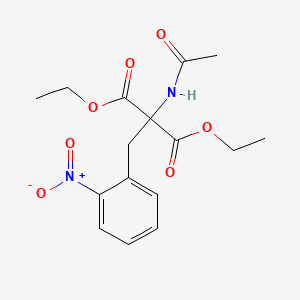

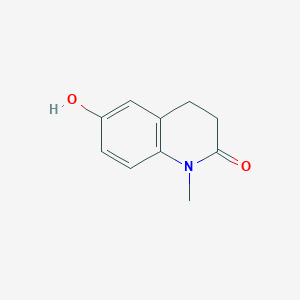

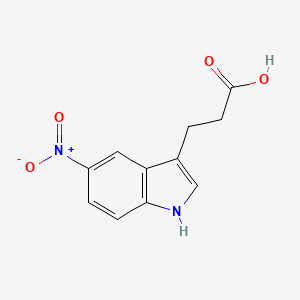

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B3056181.png)

![4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B3056187.png)

![Benzeneaceticacid, a-[(4-hydroxyphenyl)methylene]-](/img/structure/B3056195.png)

![Bicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B3056197.png)